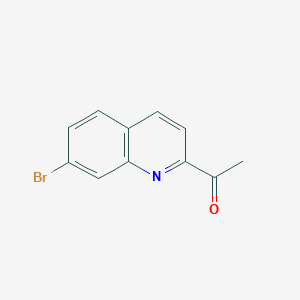

1-(7-Bromoquinolin-2-yl)ethanone

Description

Significance of the Quinoline (B57606) Scaffold in Organic and Heterocyclic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. scbt.commdpi.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical drugs. nih.govnih.gov The unique electronic and structural features of the quinoline ring system allow it to interact with a diverse array of biological targets, making it a foundational building block in drug discovery. scbt.comnih.gov

In organic synthesis, the quinoline nucleus is a versatile precursor for creating complex molecules. mdpi.com Its structure allows for various chemical transformations, including electrophilic and nucleophilic substitution reactions, enabling chemists to introduce a wide range of functional groups at different positions on the rings. mdpi.comnih.gov This adaptability has led to the development of numerous synthetic methodologies aimed at constructing and functionalizing the quinoline core. nih.gov

Importance of Halogenated Quinoline Compounds in Synthetic Transformations

The introduction of halogen atoms, such as bromine, onto the quinoline scaffold significantly enhances its utility in synthetic chemistry. Halogenated quinolines are crucial intermediates in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful carbon-carbon bond-forming reactions are fundamental to modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. The bromine atom in a compound like 7-bromoquinoline (B152726) serves as a versatile synthetic handle, providing a reactive site for these transformations.

Furthermore, halogenation can modulate the electronic properties and lipophilicity of the quinoline molecule. ambeed.com This can have a profound impact on the biological activity of the compound, potentially improving its efficacy, selectivity, or pharmacokinetic profile. nih.govchemicalbook.com The regioselective halogenation of the quinoline ring is an active area of research, with chemists developing methods to precisely install halogen atoms at specific positions to fine-tune the properties of the resulting molecules. nih.gov

Research Context of 1-(7-Bromoquinolin-2-yl)ethanone within Quinoline Chemistry

While specific research devoted to this compound is not publicly documented, its structure suggests its role as a valuable synthetic intermediate. The molecule combines three key features: the quinoline scaffold, a bromine atom at the 7-position, and an acetyl (ethanone) group at the 2-position.

The quinoline core provides the fundamental structural and electronic properties associated with this class of heterocycles.

The bromo group at position 7 acts as a prime site for functionalization through cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups.

The acetyl group at position 2 is a reactive carbonyl moiety. It can participate in a wide range of chemical reactions, including condensations (like aldol (B89426) or Claisen-Schmidt reactions to form chalcones), reductions to form alcohols, or oxidations. The methyl group adjacent to the carbonyl is also susceptible to reactions such as halogenation or condensation.

Therefore, this compound is likely synthesized and used as a building block to create more complex, multi-functionalized quinoline derivatives for evaluation in areas such as medicinal chemistry or materials science. Its significance lies not in its own end-use applications (of which none are currently reported) but in its potential as a precursor for a diverse library of novel compounds.

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H8BrNO |

|---|---|

Poids moléculaire |

250.09 g/mol |

Nom IUPAC |

1-(7-bromoquinolin-2-yl)ethanone |

InChI |

InChI=1S/C11H8BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-6H,1H3 |

Clé InChI |

WAMZNXBCYMTGHB-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |

Origine du produit |

United States |

Reactivity and Derivatization Studies of 1 7 Bromoquinolin 2 Yl Ethanone

Functionalization of the Quinoline (B57606) Scaffold

The functionalization of the quinoline core is a cornerstone of medicinal chemistry and materials science, owing to the quinoline moiety's presence in numerous bioactive compounds and functional materials. nih.gov

C–C Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C–C bonds from aryl halides. For a substrate like 1-(7-Bromoquinolin-2-yl)ethanone, the bromine atom serves as the electrophilic partner in these transformations.

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura coupling is a versatile method for forming biaryl structures or introducing alkyl or vinyl groups by reacting an organoboron species with an organic halide.

General Reaction Principles: The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (like dioxane, toluene (B28343), or DMF/water mixtures). The catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid/ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Application to Bromoquinolines: While no specific examples for this compound were found, the C7-Br position is expected to be reactive under standard Suzuki-Miyaura conditions. The reaction would couple the quinoline at this position with a variety of boronic acids or esters.

Heck Coupling Reactions

The Heck reaction facilitates the vinylation of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. rsc.org

General Reaction Principles: This reaction is catalyzed by palladium complexes and requires a base (often a hindered amine like Et₃N or a carbonate). rsc.orgacs.org The mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene and β-hydride elimination to release the substituted alkene product. acs.org

Expected Reactivity: The C7-Br bond of this compound would be susceptible to Heck coupling with various alkenes, such as acrylates, styrenes, or other vinyl compounds, to introduce an alkenyl side chain at the 7-position.

Other Cross-Coupling Methodologies

Other palladium-catalyzed reactions such as the Sonogashira (coupling with terminal alkynes), Stille (using organotin reagents), and Negishi (using organozinc reagents) couplings are also common for aryl bromides. However, no specific applications of these methods to this compound have been reported in the reviewed literature.

C–Heteroatom Cross-Coupling Reactions

The Buchwald-Hartwig amination and related C-N, C-O, and C-S coupling reactions are pivotal for installing heteroatom-containing functional groups. These reactions utilize an aryl halide and a palladium or copper catalyst to form a bond with an amine, alcohol, or thiol. For this compound, this would allow for the introduction of amino, alkoxy, or thioether groups at the C7 position. Specific studies detailing these transformations on the title compound are not available.

C–H Bond Activation Strategies

Direct C–H bond activation is a modern strategy in organic synthesis that avoids the need for pre-functionalized starting materials like organic halides. nih.gov Research on quinoline functionalization has increasingly focused on the direct coupling of C–H bonds. rsc.orgresearchgate.net

General Approaches: These reactions often use transition-metal catalysts (e.g., palladium, rhodium, iridium, copper) to selectively activate a specific C–H bond, often guided by a directing group. nih.govresearchgate.net For quinoline itself, functionalization can be directed to various positions (C2, C4, C5, C8) depending on the catalyst, oxidant, and directing group used. rsc.orgacs.org For instance, the nitrogen atom in the quinoline ring can itself direct the metal catalyst to the C8 or C2 position.

Relevance to this compound: In the context of the title compound, C–H activation could potentially be used to functionalize positions like C3, C4, C5, C6, or C8. However, the presence of the bromo- and acetyl-substituents would significantly influence the regioselectivity of such a reaction. A systematic study would be required to determine the outcome, but no such research was identified.

Decarboxylative and Regioselective Functionalization

The regioselective functionalization of quinoline scaffolds is a significant area of research, often leveraging C-H activation strategies to introduce a wide array of functional groups at specific positions. nih.govresearchgate.net While direct studies on the decarboxylative functionalization of this compound are not extensively detailed in the provided results, the principles of regioselective functionalization of quinolines are well-established. nih.gov Transition metal catalysis, in particular, has proven to be a powerful tool for the site-selective modification of the quinoline ring system. nih.govresearchgate.net

These methods often involve the use of quinoline N-oxides to direct the functionalization to the C2 position. researchgate.net For instance, palladium-catalyzed C2 arylation of quinoline N-oxides has been achieved with aryl tosylates and unactivated arenes. researchgate.net Similarly, rhodium catalysis has been employed for the C2 arylation of quinolines with aryl bromides and aroyl chlorides. researchgate.net The presence of the acetyl group at the C2 position in this compound suggests that functionalization would likely be directed to other positions on the quinoline ring, guided by the electronic effects of the existing substituents.

Transformations at the Bromine Substituent

The bromine atom at the 7-position of the quinoline ring is a key site for synthetic modifications, primarily through nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aryl halides. chemistrysteps.commasterorganicchemistry.comdalalinstitute.com In this type of reaction, a nucleophile replaces a leaving group, such as a halogen, on an aromatic ring. dalalinstitute.com The reaction is particularly favored when the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.com

While the ethanone (B97240) group at the 2-position of this compound is electron-withdrawing, its meta-relationship to the bromo group at the 7-position does not provide the optimal electronic arrangement for activating the C-Br bond towards traditional SNAr reactions. However, under certain conditions, such as the use of very strong nucleophiles or through alternative mechanisms like the benzyne (B1209423) mechanism, substitution at the bromine-bearing carbon may be possible. chemistrysteps.comoup.com The benzyne mechanism involves the elimination of HBr to form a highly reactive aryne intermediate, which is then attacked by the nucleophile. chemistrysteps.com

It is also worth noting that in some SNAr reactions, the reactivity of the halogen leaving groups follows the order F > Cl > Br > I, which is the opposite of the trend observed in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is often the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. youtube.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is a suitable handle for such transformations. For instance, the Liebeskind–Srogl cross-coupling reaction has been successfully employed for the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones from 3-bromoquinolin-2-(1H)-ones, demonstrating the utility of palladium catalysis in functionalizing bromo-substituted quinolines. nih.gov This type of reaction could potentially be adapted to functionalize the 7-bromo position of this compound, allowing for the introduction of a variety of aryl, heteroaryl, and other organic fragments.

Reactivity of the Ethanone Moiety

The ethanone group (-COCH3) at the 2-position of the quinoline ring offers two primary sites for chemical reactions: the carbonyl carbon and the alpha-carbon. vulcanchem.com

The carbonyl group is susceptible to nucleophilic attack. tib.euacademie-sciences.fr This reactivity allows for a range of transformations:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.com

Nucleophilic Addition: Various nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols. The addition of amines can lead to the formation of imines or enamines. academie-sciences.fr

The stereochemical outcome of nucleophilic addition to prochiral ketones is a subject of significant interest and has been rationalized by empirical models such as those proposed by Cram, Cornforth, and Felkin. academie-sciences.fr

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses acidic protons. libretexts.org The removal of one of these protons by a base leads to the formation of an enolate ion. youtube.com This enolate is a key reactive intermediate that can participate in several important reactions:

Enolization: In the presence of acid or base, ketones can exist in equilibrium with their enol tautomers. libretexts.org

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an SN2 reaction, leading to the formation of a new carbon-carbon bond at the alpha-position. youtube.com

Halogenation: In the presence of acid or base, the alpha-carbon can be halogenated. libretexts.org

The formation of the enolate is a critical step, and its structure and reactivity are central to understanding the chemistry of the alpha-carbon. youtube.com

Condensation Reactions (e.g., Imine, Enamine, Aldol (B89426) Formation)

The acetyl moiety of this compound is expected to undergo a variety of condensation reactions typical of methyl ketones, including the formation of imines, enamines, and aldol-type adducts. These reactions provide a pathway to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Imine and Enamine Formation:

The reaction of this compound with primary amines is expected to yield imines, also known as Schiff bases. libretexts.orglumenlearning.commasterorganicchemistry.comyoutube.com This acid-catalyzed condensation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. lumenlearning.comyoutube.com The general mechanism for imine formation is well-established. lumenlearning.commasterorganicchemistry.comyoutube.com

Similarly, reaction with secondary amines under acidic conditions is predicted to produce enamines. wikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com The formation of enamines from ketones and secondary amines is a standard transformation in organic synthesis. wikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com

Table 1: Predicted Imine and Enamine Formation from this compound

| Amine Reactant | Predicted Product Type | Reaction Conditions (Predicted) |

| Primary Amine (e.g., Aniline) | Imine | Acid catalyst (e.g., p-TsOH), reflux in toluene with Dean-Stark trap |

| Secondary Amine (e.g., Pyrrolidine) | Enamine | Acid catalyst (e.g., p-TsOH), reflux in benzene (B151609) with Dean-Stark trap |

Aldol-Type Condensation Reactions:

The acidic α-protons of the acetyl group in this compound make it a suitable substrate for aldol-type condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations.

The Claisen-Schmidt condensation involves the reaction of a ketone with an aromatic aldehyde that cannot enolize. wikipedia.orgpearson.com In the case of this compound, it would serve as the ketone component, reacting with various aromatic aldehydes in the presence of a base to yield α,β-unsaturated ketones (chalcones). The reactivity of 2-acetylpyridine (B122185) in Claisen-Schmidt condensations with benzaldehyde (B42025) derivatives suggests that this compound would behave similarly. unib.ac.id

The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base. mychemblog.commdpi.compurechemistry.orgpearson.com This reaction would lead to the formation of a new carbon-carbon double bond.

Table 2: Predicted Aldol-Type Condensation Reactions of this compound

| Reagent | Condensation Type | Catalyst (Predicted) | Predicted Product |

| Benzaldehyde | Claisen-Schmidt | NaOH or KOH in Ethanol | (E)-1-(7-bromoquinolin-2-yl)-3-phenylprop-2-en-1-one |

| Malononitrile | Knoevenagel | Piperidine or Boric Acid | 2-(1-(7-bromoquinolin-2-yl)ethylidene)malononitrile |

| Ethyl Cyanoacetate | Knoevenagel | Piperidine or Boric Acid | Ethyl 2-cyano-3-(7-bromoquinolin-2-yl)but-2-enoate |

Nucleophilic Dearomatization Reactions of the Quinoline Ring

The quinoline ring system, particularly when substituted with electron-withdrawing groups like the acetyl group at the C2 position, is susceptible to nucleophilic attack which can lead to dearomatization. nih.govacs.orgthieme-connect.comresearchgate.netscinito.ai This process disrupts the aromaticity of the quinoline core to form partially saturated heterocyclic systems. nih.govacs.orgresearchgate.netscinito.ai For quinolines, nucleophilic attack typically occurs at the C2 or C4 positions. The presence of the acetyl group at C2 would likely enhance the electrophilicity of the C4 position.

One classic example of nucleophilic addition to quinolines is the Reissert reaction . acs.org In this reaction, the quinoline is treated with an acid chloride and a cyanide source, typically potassium cyanide, to form a 1-acyl-2-cyano-1,2-dihydroquinoline derivative, known as a Reissert compound. While specific studies on this compound are not available, the general applicability of the Reissert reaction to quinolines suggests that the target molecule would likely undergo this transformation. The presence of the bromo substituent at the 7-position is not expected to significantly hinder this reaction. nih.govacs.org

Modern methods for nucleophilic dearomatization often employ transition metal catalysis to achieve high regio- and stereoselectivity. thieme-connect.com For instance, copper-catalyzed dearomative borylation of quinoline derivatives has been reported. acs.org

Table 3: Predicted Nucleophilic Dearomatization of this compound

| Reaction Type | Reagents (Predicted) | Predicted Product |

| Reissert Reaction | Benzoyl chloride, KCN | 1-Benzoyl-7-bromo-2-cyano-2-(1-hydroxyethylidene)-1,2-dihydroquinoline (after tautomerization) |

| Reductive Dearomatization | NaBH4, Acetic Acid | 7-Bromo-2-acetyl-1,2,3,4-tetrahydroquinoline |

It is important to note that the actual reactivity and product distribution in these reactions would need to be confirmed through experimental investigation. The electron-withdrawing nature of the acetyl group and the steric and electronic effects of the bromine atom could lead to unique reactivity patterns for this compound compared to simpler quinoline derivatives.

Mechanistic Investigations of Reactions Involving 1 7 Bromoquinolin 2 Yl Ethanone

Elucidation of Reaction Pathways

Currently, there is a lack of specific studies elucidating the detailed reaction pathways for transformations involving 1-(7-bromoquinolin-2-yl)ethanone. General reactivity can be inferred from the functional groups present—a ketone and a bromoquinoline core. The ketone can potentially undergo reactions such as nucleophilic addition, alpha-halogenation, or condensation. The bromoquinoline moiety might participate in cross-coupling reactions or nucleophilic aromatic substitution, although the position of the bromine atom at C7 will influence its reactivity compared to other positions on the quinoline (B57606) ring. However, without specific experimental studies, any proposed pathway remains speculative.

Intermediate Characterization and Analysis

No specific research has been found that characterizes and analyzes reaction intermediates formed from this compound. Spectroscopic techniques such as NMR, IR, and mass spectrometry would be essential for identifying and structurally elucidating any transient species formed during its reactions. The characterization of intermediates is crucial for understanding the step-by-step mechanism of a chemical transformation.

Kinetic Studies and Reaction Rate Determination

A search of the scientific literature did not yield any kinetic studies or reaction rate determinations for reactions involving this compound. Such studies would provide valuable information on the factors influencing the reaction speed, such as reactant concentrations, temperature, and catalyst loading. This data is fundamental to understanding the reaction mechanism and for optimizing reaction conditions.

Spectroscopic and Structural Elucidation of 1 7 Bromoquinolin 2 Yl Ethanone and Its Derivatives

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of a compound by creating gas-phase ions from a solution. In the analysis of quinoline (B57606) derivatives, ESI-MS is instrumental in confirming the molecular formula. For instance, in the characterization of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which share the core quinoline structure, ESI-MS in the form of Liquid Chromatography-Mass Spectrometry (LC-MS) was used to confirm their structures by identifying the molecular ion peaks. nih.gov For 1-(7-Bromoquinolin-2-yl)ethanone, which has a molecular formula of C₁₁H₈BrNO, the expected molecular weight is approximately 250.09 g/mol . ESI-MS analysis would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺ at m/z 251.09 and another for the sodium adduct [M+Na]⁺. Due to the presence of the bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). While specific ESI-MS data for this compound is not widely reported in the surveyed literature, this analytical approach remains a critical step in its unequivocal identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and functional groups. While a specific, published IR spectrum for this compound could not be located in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structural motifs.

Key expected vibrational frequencies for this compound would include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Aryl ketone) | 1685-1700 |

| C=N (in quinoline ring) | 1500-1620 |

| C=C (Aromatic) | 1450-1600 |

| C-H (Aromatic) | 3000-3100 |

| C-Br | 500-600 |

For comparison, studies on other quinoline derivatives, such as 3-(heteroaryl)quinolin-2(1H)-ones, have reported characteristic IR absorption bands. For example, a derivative showed peaks at 3044 cm⁻¹ (aromatic C-H), 2928 cm⁻¹ (aliphatic C-H), and a strong band at 1641 cm⁻¹ for the carbonyl group (C=O). researchgate.net These examples underscore the utility of IR spectroscopy in identifying the key functional groups within the molecular framework of quinoline-based compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The quinoline ring system, being an extended aromatic system, is expected to exhibit distinct absorption bands.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

A search of the available scientific literature did not yield a solved crystal structure for this compound. However, the crystal structure of a related compound, 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime, has been reported. nih.gov In this study, the molecule was found to be nearly planar, and its crystal packing was stabilized by O-H···N hydrogen bonds and weak aromatic π-π stacking interactions. nih.gov Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would be invaluable in confirming its planar geometry and understanding its solid-state packing, which can influence its physical properties.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of chemical compounds. Both liquid and gas chromatography are central to the workflow of synthesizing and characterizing compounds like this compound.

Liquid Chromatography (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for separating components of a mixture with high resolution and sensitivity. The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase.

For quinoline derivatives, reversed-phase HPLC is a commonly employed method. researchgate.net The choice of stationary phase is critical; for instance, a study on the separation of six quinoline alkaloids found that a naphthylpropyl column provided superior separation compared to a standard octadecyl (C18) column. tandfonline.comtandfonline.com The separation of this compound from reaction mixtures or for purity analysis would typically involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for volatile and thermally stable compounds. The separation is achieved as the vaporized sample is carried by a carrier gas (mobile phase) through a column containing a stationary phase.

The analysis of halogenated compounds, including bromo-derivatives, by GC is well-established. nih.gov For a compound like this compound, GC coupled with a mass spectrometer (GC-MS) would be a potent analytical combination. This would not only provide the retention time for the compound, which is indicative of its volatility and interaction with the stationary phase, but also its mass spectrum, aiding in its structural confirmation. Derivatization is sometimes employed to enhance the volatility and thermal stability of analytes for GC analysis. mdpi.com While specific GC methods for this compound are not detailed in the surveyed literature, a typical method would involve a high-temperature capillary column and a temperature programming ramp to ensure efficient separation and elution.

Column Chromatography and Thin-Layer Chromatography (TLC)

The purification and analysis of this compound and its derivatives are routinely achieved through standard chromatographic techniques, primarily column chromatography for purification and Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment. These methods leverage the differential partitioning of the compounds between a stationary phase and a mobile phase to effect separation.

Column Chromatography

Column chromatography serves as the principal method for the purification of this compound from crude reaction mixtures. The technique typically employs silica (B1680970) gel as the stationary phase due to its polarity and efficacy in separating quinoline derivatives. The selection of the mobile phase, or eluent, is critical for achieving optimal separation.

In a common experimental setup, the crude product containing this compound is first dissolved in a minimal amount of a suitable solvent and then adsorbed onto a small amount of silica gel. This pre-adsorbed sample is then loaded onto the top of a prepared silica gel column. The separation is subsequently carried out by eluting the column with a solvent system of appropriate polarity.

For quinoline derivatives, a mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane (B81311), and a moderately polar solvent, like ethyl acetate (B1210297), is frequently used. The polarity of the eluent is carefully optimized to ensure a good separation between the desired product and any impurities. A less polar eluent will result in a slower elution of the compound, while a more polar eluent will accelerate its movement down the column. Researchers often employ a gradient elution, where the polarity of the mobile phase is gradually increased during the separation process to effectively elute compounds with varying polarities.

A representative example for the purification of a related compound, 7-bromo-2-methylquinoline, involved column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate in a 9:1 ratio as the eluent. This highlights a common starting point for the development of a purification protocol for this compound. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

Table 1: Typical Column Chromatography Parameters for Bromoquinoline Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel (typically 60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent (e.g., Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate) |

| Elution Mode | Isocratic (constant eluent composition) or Gradient (varying eluent composition) |

| Loading Technique | Dry loading (adsorbed on silica) or wet loading (dissolved in a minimal amount of eluent) |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid analysis of this compound and its derivatives. It is primarily used to monitor the progress of chemical reactions, to determine the purity of the compound, and to identify the appropriate solvent system for column chromatography.

In TLC, a small spot of the sample solution is applied to a baseline on a TLC plate, which is a thin layer of adsorbent material (usually silica gel) coated onto a solid support like glass or aluminum. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). The solvent moves up the plate by capillary action, and as it passes over the sample spot, the components of the mixture travel up the plate at different rates.

The separation is based on the same principles as column chromatography. The rate at which a compound moves up the plate is determined by its affinity for the stationary phase versus its solubility in the mobile phase. The result is a series of spots at different heights on the plate. The position of each spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

For this compound, a typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The ratio of these solvents is adjusted to achieve an optimal Rf value, which is generally in the range of 0.3 to 0.5 for good separation and visualization. The spots are visualized under UV light (254 nm), as quinoline derivatives are typically UV-active.

Table 2: Representative TLC Data for a Bromo-coumarin Derivative

| Compound | Eluent System (v/v) | Rf Value |

| Bromo-coumarin derivative | Ethyl Acetate : Hexane (4:6) | ~0.5 |

Note: This data is for a related class of compounds and serves as an illustrative example. The optimal Rf value for this compound would be determined experimentally.

The development of effective column chromatography and TLC protocols is a crucial step in the synthesis and characterization of this compound, ensuring the isolation of a pure compound for subsequent spectroscopic and structural analysis.

Theoretical and Computational Studies on 1 7 Bromoquinolin 2 Yl Ethanone

Global and Local Reactivity Parameters

The reactivity of a chemical compound can be described by a set of global and local parameters derived from conceptual density functional theory (DFT). These parameters provide a quantitative measure of the molecule's stability, reactivity, and the specific sites at which it is most likely to undergo electrophilic or nucleophilic attack.

Global Reactivity Descriptors are properties that describe the molecule as a whole. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness (η), and global softness (S). A smaller HOMO-LUMO gap generally indicates higher reactivity. aimspress.com For quinoline (B57606) derivatives, these parameters are significantly influenced by the nature and position of substituents. asianpubs.org While specific DFT calculations for 1-(7-Bromoquinolin-2-yl)ethanone are not widely published, data from related substituted quinolines can provide valuable insights.

| Descriptor | Typical Value for Substituted Quinolines | Implication for Reactivity |

| HOMO Energy | -6.0 to -7.0 eV | Higher values indicate a greater tendency to donate electrons. |

| LUMO Energy | -1.5 to -2.5 eV | Lower values suggest a greater ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 eV | A smaller gap implies higher reactivity and polarizability. nih.gov |

| Chemical Hardness (η) | 1.7 to 2.5 eV | Higher hardness correlates with lower reactivity. nih.gov |

| Global Softness (S) | 0.2 to 0.3 eV⁻¹ | Higher softness indicates greater reactivity. |

Note: The values presented are illustrative and based on DFT calculations for various substituted quinoline derivatives. The actual values for this compound would require specific computational analysis.

Local Reactivity Descriptors , such as the Fukui function (f(r)) , pinpoint the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net For a nucleophilic attack (addition of an electron), the relevant Fukui function is f+(r), while for an electrophilic attack (removal of an electron), it is f-(r). In quinoline, the nitrogen atom and specific carbon atoms are key sites of reactivity. researchgate.net For this compound, the acetyl group at the 2-position and the bromine atom at the 7-position will significantly influence the local reactivity. The electron-withdrawing nature of the acetyl group is expected to make the C2 position and the carbonyl carbon susceptible to nucleophilic attack. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, will modulate the electron density of the benzene (B151609) ring of the quinoline system.

Structure-Activity Relationship (SAR) Investigations

The biological activity of quinoline derivatives is intimately linked to their chemical structure. georgiasouthern.eduresearchgate.net SAR studies aim to identify the key structural features responsible for a compound's pharmacological effects.

Electronic and Steric Effects of Substituents

The electronic and steric properties of substituents play a crucial role in determining the reactivity and biological interactions of quinoline derivatives. mdpi.com

The acetyl group at the 2-position of the quinoline ring is a deactivating group due to its electron-withdrawing nature. This effect is primarily due to the mesomeric effect, which withdraws electron density from the pyridine (B92270) ring. Sterically, the acetyl group introduces some bulk at the C2 position, which can influence how the molecule binds to a biological target.

Impact of Bromine Position on Quinoline Reactivity

The position of the bromine atom on the quinoline ring has a profound impact on the molecule's reactivity and properties. Bromination of the quinoline ring can occur at various positions, and the resulting isomers often exhibit different chemical behaviors. For instance, the reactivity of a bromine atom at different positions towards nucleophilic substitution or cross-coupling reactions can vary significantly. Studies on highly brominated quinolines have shown that the regioselectivity of further reactions is influenced by the existing substitution pattern. nih.gov

Rational Design of Quinoline Derivatives

The rational design of novel quinoline derivatives often involves modifying the substitution pattern to optimize a desired property, such as biological activity or fluorescence. researchgate.net The scaffold of this compound offers several avenues for rational drug design.

The bromine atom at C7 serves as a versatile synthetic handle for introducing a wide range of functional groups via cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the quinoline core to enhance potency and selectivity for a particular biological target. For example, replacing the bromine with different aryl or alkyl groups can modulate the lipophilicity and steric bulk of the molecule, which are critical parameters for drug-likeness.

Applications of 1 7 Bromoquinolin 2 Yl Ethanone As a Synthetic Intermediate

Precursor for Diverse Quinoline (B57606) Derivatives

The unique structure of 1-(7-Bromoquinolin-2-yl)ethanone, with its reactive acetyl and bromo functional groups, establishes it as a versatile precursor for a variety of quinoline derivatives. The two primary sites for modification are the acetyl group at the 2-position and the bromo group at the 7-position of the quinoline ring.

The acetyl group's ketone and adjacent methyl group can undergo numerous transformations. For instance, the methyl group can be halogenated to create an α-halo ketone, a powerful electrophile for subsequent reactions. The ketone itself can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. Furthermore, the acetyl group can participate in condensation reactions. While specific studies on this compound are not widely detailed, the reactivity of similar compounds, such as 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, suggests potential for oxidative couplings and even unexpected rearrangements to form hydroxylated quinolines under certain conditions. rsc.org

The bromine atom on the quinoline ring is also a key site for derivatization. It can be replaced through various nucleophilic aromatic substitution reactions or serve as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, at the 7-position, thereby enabling the synthesis of a diverse library of quinoline compounds.

Role in the Construction of Complex Heterocyclic Architectures

This compound is a key starting material for constructing more complex heterocyclic frameworks, where the quinoline unit is fused or linked to other ring systems. The acetyl group is particularly instrumental in these transformations.

A prominent example is the synthesis of pyrazole (B372694) derivatives. The reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) is a classic and effective method for forming a pyrazole ring. nih.govmdpi.com In this context, the ketone of this compound can react with a hydrazine derivative in a cyclocondensation reaction to yield a 3-(7-bromoquinolin-2-yl)-substituted pyrazole. nih.govorganic-chemistry.orgnih.gov This reaction creates a biheterocyclic system, linking the quinoline and pyrazole scaffolds.

Furthermore, the reactivity of this compound extends to the formation of more elaborate fused systems. For example, its ketone functional group can react with thiosemicarbazide (B42300). Based on the known reactivity of acetylenic β-diketones with thiosemicarbazide which form pyrazolo[1,5-c]pyrimidinethiones, it is plausible that this compound could be used to synthesize novel quinolinyl-substituted pyrimidinethiones or related fused heterocycles. journalagent.com

The compound is also a suitable candidate for multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to build complex molecules. nih.gov MCRs are a cornerstone of modern drug discovery and materials science for rapidly generating libraries of diverse compounds. nih.govclockss.org this compound can serve as the ketone component in various MCRs to produce highly substituted and complex heterocyclic architectures containing a quinoline moiety.

Examples of Heterocyclic Synthesis from this compound

| Reagent(s) | Resulting Heterocycle | Reaction Type |

| Hydrazine hydrate | 3-(7-Bromoquinolin-2-yl)-5-methyl-1H-pyrazole | Cyclocondensation |

| Thiosemicarbazide | Quinolinyl-substituted pyrimidinethione derivative | Cyclocondensation |

| Various aldehydes and amines/amides | Complex, poly-substituted heterocyclic systems | Multicomponent Reaction |

Development of Building Blocks for Organic Synthesis

Beyond its direct use in creating final products, this compound is instrumental in the synthesis of other, more functionalized building blocks. These secondary intermediates can then be used in subsequent, often more complex, synthetic endeavors.

A key transformation is the bromination of the acetyl group's methyl carbon to form 2-bromo-1-(7-bromoquinolin-2-yl)ethanone. This α-haloketone is a significantly more reactive electrophile than the starting material. It is a classic building block for the synthesis of various other heterocycles. For example, it can react with thiourea (B124793) or thioamides in a Hantzsch-type synthesis to form aminothiazole rings. The resulting 2-amino-4-(7-bromoquinolin-2-yl)thiazole is itself a versatile intermediate, possessing a quinoline ring, a thiazole (B1198619) ring, and an amino group that can be further functionalized.

This strategy of converting the relatively simple acetyl group into a more reactive functional group like an α-haloketone exemplifies how this compound serves as a foundational molecule for generating a portfolio of useful synthetic intermediates.

Contribution to Advanced Materials Chemistry

While specific research detailing the integration of this compound into advanced materials is not extensively documented, its potential contribution is significant based on the well-established properties of the quinoline scaffold. Quinoline and its derivatives are known for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and functional dyes.

The structure of this compound offers multiple points for modification, making it an attractive building block for creating novel functional materials. The extended π-system of the quinoline core is a source of intrinsic photophysical properties. The reactive acetyl and bromo groups allow for the covalent incorporation of this chromophore into larger systems, such as polymers or dendrimers. For instance, the bromo group can be converted to a vinyl or ethynyl (B1212043) group via cross-coupling reactions, providing a polymerizable handle.

Alternatively, the acetyl group can be used to construct larger conjugated systems through condensation reactions. The resulting molecules could be investigated as novel dyes or as active components in electronic devices. The presence of both an electron-withdrawing bromo group and a modifiable acetyl group on the quinoline framework allows for fine-tuning of the electronic and photophysical properties of the final materials. Therefore, this compound represents a promising, yet-to-be-fully-explored platform for the rational design of advanced organic materials.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(7-Bromoquinolin-2-yl)ethanone, and how can reaction yields be optimized?

- Methodology : Start with quinoline derivatives, such as 2-acetylquinoline, and employ electrophilic bromination at the 7-position using bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media (e.g., H₂SO₄ or AcOH). Optimization involves controlling reaction temperature (0–25°C) and stoichiometry to minimize di-substitution. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) improves yield .

- Key Data : Bromination regioselectivity is influenced by the electron-withdrawing ketone group at position 2, directing bromine to the para position (C7) .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : The quinoline proton at C3 appears as a singlet (~δ 8.9 ppm), while the acetyl group shows a peak at ~δ 2.7 ppm. The C7 bromine causes deshielding of adjacent carbons (C6 and C8) in ¹³C NMR .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks, with bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) confirming molecular weight .

Q. What biological screening assays are relevant for evaluating this compound?

- Methodology :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Mechanistic Studies : Fluorescence-based assays to evaluate interactions with DNA topoisomerases or kinases .

Advanced Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for brominated quinolines be resolved?

- Methodology : Use high-resolution X-ray/neutron diffraction to map electron density distributions, clarifying bonding ambiguities. For example, topological analysis of Laplacian (∇²ρ(r)) reveals π-delocalization in the quinoline ring and hydrogen-bonding interactions . Computational validation via DFT (e.g., B3LYP/6-311++G**) refines NMR chemical shift predictions .

Q. What strategies enhance regioselectivity in brominating quinolin-2-yl ethanones?

- Methodology :

- Directing Groups : The acetyl group at C2 directs bromine to C7 via resonance withdrawal. Substituting electron-donating groups (e.g., -OMe) at C6 can alter regioselectivity .

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to stabilize transition states and reduce side reactions .

Q. How can structure-activity relationships (SAR) be established for this compound derivatives?

- Methodology :

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or methyl groups at C5/C8 and compare bioactivity .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or PARP .

Q. What catalytic systems enable Suzuki-Miyaura cross-coupling of the C7-bromine in this compound?

- Methodology : Employ Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC and characterize products via HRMS .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.